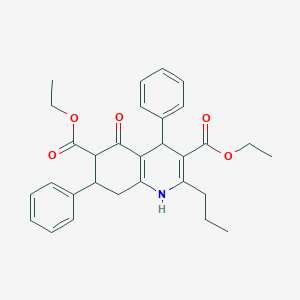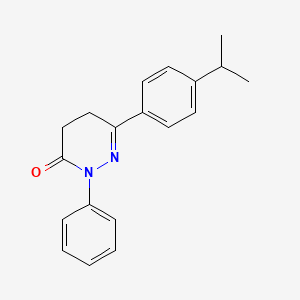![molecular formula C17H23NO3S B4109670 ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate](/img/structure/B4109670.png)
ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate, also known as MTAPA, is a chemical compound that has drawn significant attention in scientific research. MTAPA is a piperidine derivative that is widely used in chemical synthesis, pharmacology, and medicinal chemistry. In
Wirkmechanismus
Ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate exerts its pharmacological effects by modulating the activity of various receptors and enzymes in the central nervous system. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the frequency and severity of seizures in animal models of epilepsy. ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate also exhibits analgesic and anti-inflammatory effects, which have been attributed to its ability to modulate the activity of the GABA-A receptor and inhibit the production of pro-inflammatory cytokines. Additionally, ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological activities that make it a useful tool for studying the central nervous system and various disease states. However, there are also some limitations to its use. ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate has been shown to exhibit some toxicity at high doses, and its effects on the central nervous system may be influenced by factors such as age, sex, and genetic background.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate. One area of interest is the development of more potent and selective derivatives of ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate in various disease states, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to elucidate the mechanisms underlying the pharmacological effects of ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate and to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-tumor activities. ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(4-methylphenyl)sulfanylacetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-3-21-17(20)14-5-4-10-18(11-14)16(19)12-22-15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGESRECLOGIVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4109599.png)
![4-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B4109602.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4109606.png)

![2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4109624.png)
![N-benzyl-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4109630.png)
![3,4-dichloro-N-{[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4109648.png)
![N-(3-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4109663.png)
![methyl 2-[6-bromo-3-(2-furoyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]-2-methylpropanoate](/img/structure/B4109664.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4109688.png)
